

The Alkyne-Functionalized Vanillin Scaffold: A Gateway to Accelerated Drug Discovery

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Compound of Interest

Compound Name: 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

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Introduction: Strategic Importance of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

In the landscape of modern medicinal chemistry, the efficiency of compound synthesis and the ability to rapidly generate diverse molecular libraries are paramount to successful drug discovery campaigns. **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde**, also commonly known as O-propargyl-vanillin, has emerged as a highly valuable and versatile building block. [1][2][3] This compound strategically combines the privileged vanillin scaffold, a structure found in numerous biologically active molecules, with a terminal alkyne group. [4][5][6] This alkyne functionality serves as a reactive handle for one of the most robust and reliable reactions in chemical synthesis: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". [7][8]

The true power of O-propargyl-vanillin lies in its ability to serve as a linchpin for modular synthesis. [9] By reacting it with a diverse array of azide-containing molecules, researchers can effortlessly generate large libraries of 1,4-disubstituted 1,2,3-triazole-containing compounds. [7] The triazole ring is not merely a linker; it is a bioisostere for amide bonds, is metabolically stable, and can actively participate in hydrogen bonding and dipole interactions with biological targets, thereby imparting favorable pharmacokinetic and pharmacodynamic properties to the final compounds. [10]

This guide provides a detailed exploration of the applications of **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde** in drug discovery, complete with field-proven protocols for its synthesis and subsequent derivatization. We will delve into its application in the generation of novel antibacterial and anticancer agents, and touch upon its emerging role in the synthesis of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

For researchers looking to incorporate this versatile building block into their synthetic workflows, the key physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₀ O ₃	[2]
Molecular Weight	190.2 g/mol	[2]
CAS Number	145654-01-9	[2]
Appearance	Off-white to pale yellow solid	-
Solubility	Soluble in DMSO, DMF, acetone, ethyl acetate, and dichloromethane	-

Application Note I: Synthesis of Novel Antibacterial Agents

The rise of antimicrobial resistance (AMR) necessitates the development of new classes of antibacterial agents.[7] The vanillin-triazole hybrid scaffold has shown considerable promise in this area. The rationale behind this approach is to combine the inherent, albeit modest, antimicrobial properties of vanillin derivatives with the robust and versatile triazole core to explore new chemical space for antibacterial activity. A recent study demonstrated the successful synthesis of a library of 1,4-disubstituted 1,2,3-triazoles derived from O-propargyl-vanillin, which exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.[7]

Key Findings: Vanillin-Triazole Hybrids as Bacterial Thymidylate Kinase Inhibitors

A series of novel vanillin-derived 1,2,3-triazoles were synthesized and evaluated for their antibacterial activity. The compounds were screened against a panel of bacterial strains, and several derivatives demonstrated potent activity. For instance, compounds 3b and 3g from the study by Hussain et al. were identified as particularly active.^[7] Molecular docking studies suggest that these compounds may act by inhibiting bacterial thymidylate kinase (TMPK), an essential enzyme in DNA synthesis.^[7]

Compound ID	R-group on Azide Partner	Test Strain	MIC (µg/mL)
3b	4-Bromophenylpropoxy	S. aureus	10
E. coli	20		
3g	4-Nitrophenylpropoxy	S. aureus	5
B. subtilis	10		
Ciprofloxacin	(Reference)	S. aureus	25
E. coli	25		

Data synthesized from Hussain, A., et al. (2019).^[7]

Application Note II: Development of Novel Anticancer Agents

The vanillin scaffold is a well-established pharmacophore in the design of anticancer agents, with derivatives showing activity against various cancer cell lines.^{[11][12]} By employing O-propargyl-vanillin in click chemistry, researchers can rapidly synthesize a diverse array of triazole-containing molecules and screen them for anticancer activity. This strategy has been successfully used to generate compounds with potent inhibitory effects against breast cancer cell lines.^{[10][13]}

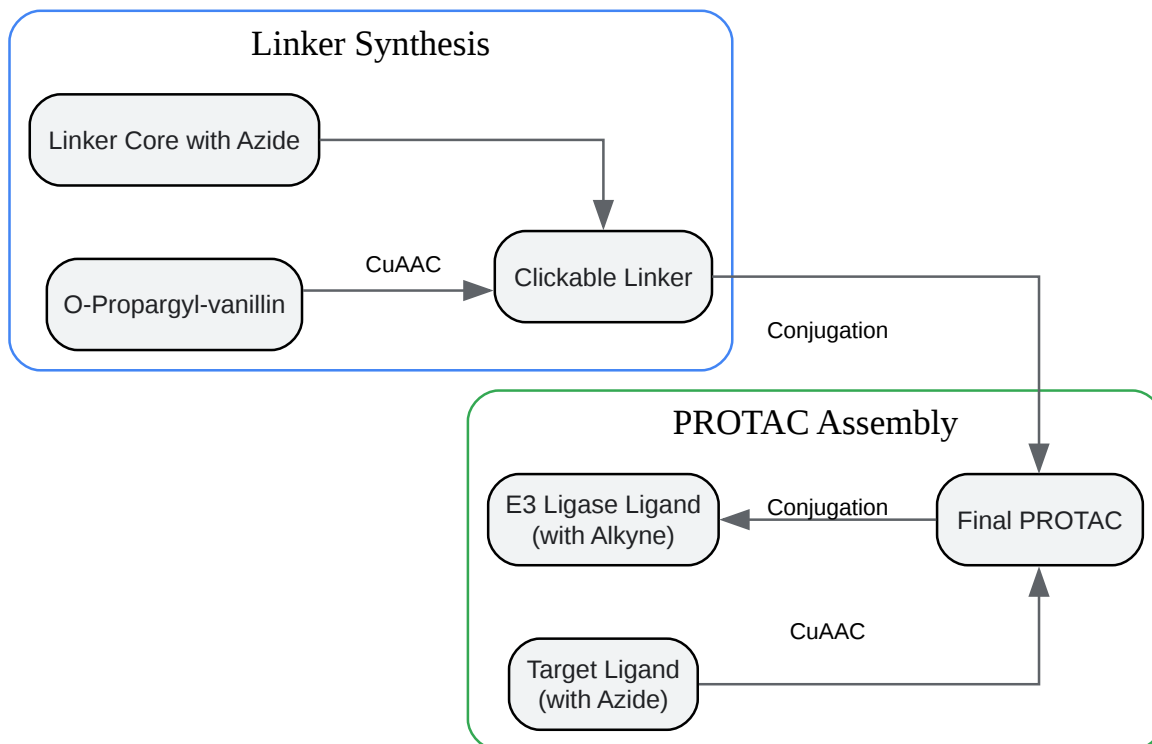
Key Findings: Triazole-Vanillin Hybrids Targeting Breast Cancer Cells

In a notable study, a series of 1,2,3-triazole hybrids were synthesized from vanillin derivatives and evaluated against a panel of 60 human cancer cell lines.^[13] Two compounds, in particular, demonstrated strong and broad-spectrum inhibitory activity, with the most pronounced effects observed against breast cancer cell lines, including both estrogen receptor-positive (MCF7, T47D) and -negative (MDA-MB-231, MDA-MB-468) subtypes.^{[10][13]} Further investigation revealed that these compounds could inhibit clonogenic potential and induce apoptosis, highlighting their therapeutic potential.^[13]

Application Note III: Advanced Applications in PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.^[14]^[15] A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.^[5] The linker is a critical determinant of PROTAC efficacy. The propargyl group on O-propargyl-vanillin makes it an ideal starting point for the synthesis of "clickable" linkers, which can be used to rapidly assemble PROTAC libraries with varying linker lengths and compositions to optimize degradation activity.^[16]

Workflow for PROTAC Linker Synthesis and Assembly



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Caption: PROTAC synthesis workflow using a clickable linker derived from O-propargyl-vanillin.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

This protocol is adapted from a similar synthesis of 4-(2-propynyloxy)benzaldehyde.[17] The underlying principle is a Williamson ether synthesis, where the phenoxide of vanillin acts as a nucleophile to displace the bromide from propargyl bromide.

Materials:

- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Propargyl bromide (3-bromopropyne), 80% solution in toluene

- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Deionized water
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Saturated sodium chloride ($NaCl$) solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexanes

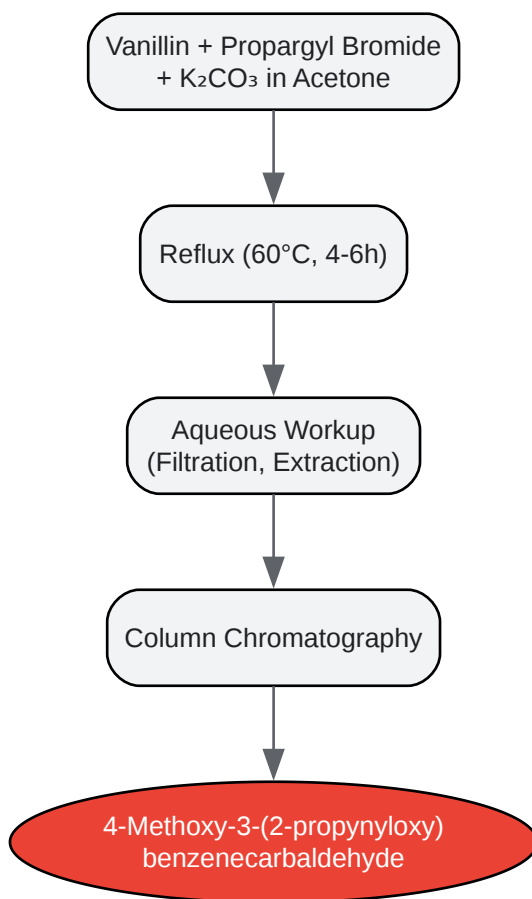
Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone to make a ~0.5 M solution.
- Stir the suspension vigorously at room temperature for 15 minutes.
- Add propargyl bromide (1.2 eq) dropwise to the stirring suspension.
- Heat the reaction mixture to reflux (approximately $60^\circ C$) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
- After the reaction is complete (disappearance of vanillin), cool the mixture to room temperature.
- Filter the mixture to remove the potassium carbonate and wash the solid residue with acetone.
- Combine the filtrates and concentrate under reduced pressure to remove the acetone.

- Resuspend the residue in ethyl acetate and wash sequentially with deionized water, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde** as a solid.

Self-Validation:

- The purity of the final product should be assessed by ^1H NMR, ^{13}C NMR, and LC-MS to confirm the structure and molecular weight (190.2 g/mol).[\[2\]](#)
- A successful reaction will show the disappearance of the phenolic -OH proton and the appearance of characteristic peaks for the propargyl group (a triplet for the acetylenic proton around δ 2.5 ppm and a doublet for the methylene protons around δ 4.7 ppm in the ^1H NMR spectrum).



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Caption: Workflow for the synthesis of O-propargyl-vanillin.

Protocol 2: General Procedure for Small Molecule Library Synthesis via CuAAC

This protocol outlines a general method for the copper-catalyzed click reaction between **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde** and an azide-containing coupling partner. [\[9\]](#)

Materials:

- **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde** (1.0 eq)
- Azide-functionalized substrate (1.0 - 1.2 eq)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

- Sodium ascorbate (0.15 eq)
- Solvent system (e.g., tert-Butanol/H₂O 1:1, DMF, or DMSO)
- Nitrogen or Argon source

Procedure:

- In a reaction vessel, dissolve **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde** and the azide substrate in the chosen solvent.
- Degas the solution by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit the catalyst.
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
- Add the CuSO₄·5H₂O to the reaction mixture, followed by the freshly prepared sodium ascorbate solution. A color change is often observed, indicating the reduction of Cu(II) to the active Cu(I) species.
- Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours. Monitor progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the resulting 1,2,3-triazole derivative by flash column chromatography or recrystallization.

Self-Validation:

- Successful triazole formation can be confirmed by the disappearance of the alkyne and azide starting materials in the crude reaction mixture (LC-MS).

- ^1H NMR will show the disappearance of the acetylenic proton (around δ 2.5 ppm) and the appearance of a new singlet for the triazole proton (typically between δ 7.5-8.5 ppm).

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